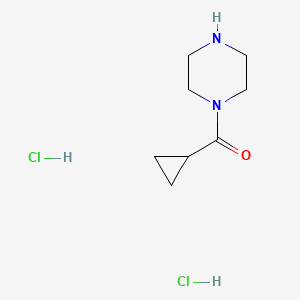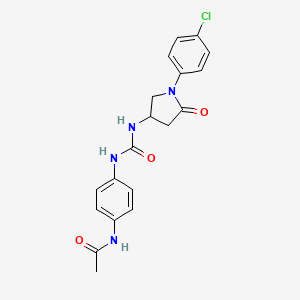
N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, commonly known as CPA-1, is a chemical compound that has gained attention due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carboxypeptidase A, which plays a crucial role in the regulation of various physiological processes. CPA-1 has been studied extensively in recent years, and its synthesis, mechanism of action, and physiological effects have been thoroughly investigated. In
Wirkmechanismus
CPA-1 works by inhibiting the activity of carboxypeptidase A, an enzyme that is involved in the regulation of various physiological processes. Carboxypeptidase A is responsible for the cleavage of carboxy-terminal amino acids from peptides and proteins, and its inhibition can lead to a decrease in the production of inflammatory mediators and growth factors. By inhibiting carboxypeptidase A, CPA-1 has the potential to modulate various physiological processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPA-1 have been studied extensively in vitro and in vivo. In vitro studies have shown that CPA-1 can inhibit the activity of carboxypeptidase A in a dose-dependent manner, with a higher concentration of CPA-1 leading to a greater inhibition of enzyme activity. In vivo studies have shown that CPA-1 can reduce inflammation in animal models of inflammatory disease, and can also inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPA-1 in lab experiments is its specificity for carboxypeptidase A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other physiological processes. Additionally, CPA-1 has been shown to have low toxicity and good pharmacokinetic properties, making it a viable option for in vivo studies. However, one limitation of using CPA-1 is the potential for off-target effects, as carboxypeptidase A is involved in the regulation of various physiological processes. Additionally, the cost of CPA-1 synthesis may be a limiting factor for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on CPA-1. One area of interest is the development of more potent and selective inhibitors of carboxypeptidase A, which could lead to more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of CPA-1 as a diagnostic tool for cancer. Finally, the role of carboxypeptidase A in other physiological processes, such as wound healing and angiogenesis, warrants further investigation, as this could lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of CPA-1 involves a series of chemical reactions, starting with the reaction of 4-chlorophenyl isocyanate with 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea. The resulting intermediate is then reacted with 4-aminophenylacetic acid to produce CPA-1. The synthesis of CPA-1 has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPA-1 has been shown to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as carboxypeptidase A plays a role in the regulation of inflammation. CPA-1 has also been investigated as a potential treatment for cancer, as carboxypeptidase A is overexpressed in many types of cancer cells. Additionally, CPA-1 has been studied for its potential use as a diagnostic tool for cancer, as carboxypeptidase A levels are elevated in many types of cancer.
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)23-16-10-18(26)24(11-16)17-8-2-13(20)3-9-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEGAVWSSKDIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

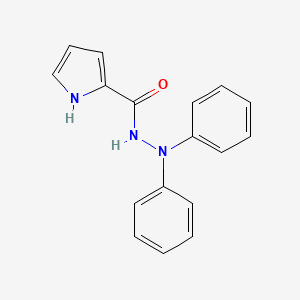
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2900529.png)
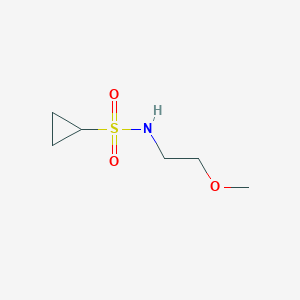
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
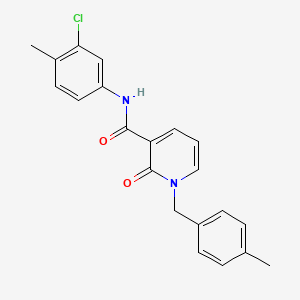

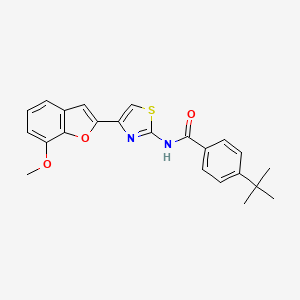
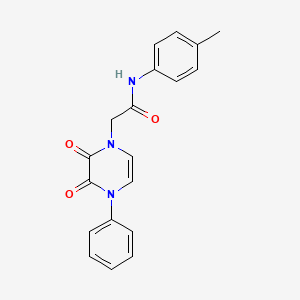
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)
